L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine

Catalog No.
S13021143
CAS No.
798541-01-2
M.F
C15H28N4O6S
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine

CAS Number

798541-01-2

Product Name

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

Molecular Formula

C15H28N4O6S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C15H28N4O6S/c1-4-7(2)11(16)14(23)18-9(5-20)12(21)19-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1

InChI Key

OADJSYPBBPCSDK-QHZLYTNSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of four amino acids: isoleucine, serine, cysteine, and alanine. Peptides like this one are fundamental in biochemistry due to their roles in various biological processes. This specific compound features a unique sequence that may influence its structural and functional properties, making it a subject of interest in both research and application.

Typical of peptides:

  • Hydrolysis: The peptide bond can be cleaved by water, resulting in the release of individual amino acids.
  • Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for stabilizing protein structures.
  • Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

These reactions are essential for the peptide's stability and functionality in biological systems.

Peptides like L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine often exhibit various biological activities, including:

  • Antioxidant Properties: The presence of cysteine allows for the potential scavenging of free radicals, contributing to cellular protection.
  • Cell Signaling: This peptide may play a role in signaling pathways due to its composition, influencing cellular responses.
  • Antimicrobial Activity: Certain peptides have been shown to possess antimicrobial properties, which could be relevant for therapeutic applications.

The synthesis of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method includes:

  • Attachment of the First Amino Acid: The first amino acid (L-alanine) is anchored to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to expose reactive sites.
  • Coupling: Each subsequent amino acid (L-cysteine, L-serine, L-isoleucine) is coupled sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid.

This method allows for precise control over the peptide sequence and purity.

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine has various applications across different fields:

  • Pharmaceuticals: Investigated for potential therapeutic uses due to its bioactive properties.
  • Biotechnology: Utilized in the development of peptide-based drugs and delivery systems.
  • Cosmetics: Explored for incorporation into skincare products due to potential antioxidant effects.

Studies on L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine focus on its interactions with biological molecules:

  • Protein Interactions: Research indicates that peptides can modulate protein-protein interactions, influencing cellular functions and signaling pathways.
  • Receptor Binding: Investigations into how this peptide interacts with specific receptors could reveal its role in biological signaling.

Understanding these interactions is crucial for developing therapeutic agents that leverage peptide functionality.

Several compounds share structural similarities with L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine. Here are some notable examples:

Compound NameCompositionUnique Features
L-Threonyl-L-cysteinyl-L-lysyl-L-alanineThreonine, Cysteine, Lysine, AlanineContains threonine instead of isoleucine
L-Isoleucyl-L-alanylyl-Valinyl-GlycineIsoleucine, Alanine, Valine, GlycineValine adds hydrophobicity
L-Alanylyl-Glycyl-Valinyl-CysteinAlanine, Glycine, Valine, CysteineDifferent arrangement affecting properties

Uniqueness

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine stands out due to its specific sequence of hydrophobic (isoleucine) and polar (serine) amino acids combined with cysteine's unique reactivity. This combination may lead to distinctive biological activities not found in other similar peptides.

XLogP3

-3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

392.17295580 g/mol

Monoisotopic Mass

392.17295580 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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